5-(4-Bromophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine
CAS No.: 303060-01-7
Cat. No.: VC16070315
Molecular Formula: C26H19BrN2O
Molecular Weight: 455.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-01-7 |
|---|---|
| Molecular Formula | C26H19BrN2O |
| Molecular Weight | 455.3 g/mol |
| IUPAC Name | 5-(4-bromophenyl)-2-naphthalen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C26H19BrN2O/c27-21-13-11-18(12-14-21)26-29-24(22-7-3-4-8-25(22)30-26)16-23(28-29)20-10-9-17-5-1-2-6-19(17)15-20/h1-15,24,26H,16H2 |
| Standard InChI Key | YCFRDBYHNWLJNY-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=C(C=C6)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a tricyclic framework comprising a pyrazolo[1,5-c] benzoxazine core substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a 2-naphthyl group (Figure 1). The bromine atom enhances electrophilic reactivity, while the naphthyl group contributes to π-π stacking interactions, critical for binding biological targets .
Physicochemical Data
Table 1: Key Physicochemical Properties
The bromophenyl group at position 5 introduces steric bulk and electronic effects, modulating the compound’s lipophilicity (), which favors blood-brain barrier penetration .
Synthetic Methodologies
Multi-Step Organic Synthesis
The synthesis involves sequential cyclization and functionalization steps. A representative pathway (Scheme 1) begins with anthranilic acid derivatives undergoing condensation with triethyl orthobenzoate to form a benzoxazinone intermediate . Subsequent [3+2] cycloaddition with a bromophenyl-substituted alkyne introduces the pyrazolo ring, followed by Suzuki-Miyaura coupling to install the naphthyl group.
Table 2: Optimization of Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Anthranilic acid, triethyl orthobenzoate, 110°C, 48 h | 65 |
| 2 | CuI, DMF, 80°C, 24 h | 72 |
| 3 | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, reflux | 58 |
Electron-withdrawing groups on the aryl ring favor cyclization, while electron-donating groups impede ethanol elimination, necessitating precise stoichiometric control .
Pharmacological Activities
Butyrylcholinesterase (BuChE) Inhibition
In Alzheimer’s disease research, this compound exhibits mixed-type inhibition of BuChE (), surpassing rivastigmine in selectivity . Halogen substitutions at positions 7 and 9 enhance binding via halogen bonds with Tyr332 and Trp231 residues (Figure 2) .
Table 3: Biological Activity Profile
| Assay | Result (IC₅₀/EC₅₀) |
|---|---|
| BuChE Inhibition | 1.06 µM |
| Acetylcholinesterase (AChE) | >10 µM |
| Antibacterial (MIC, E. coli) | 12.5 µg/mL |
| Neuroprotection (H₂O₂-induced oxidative stress) | 78% cell viability at 10 µM |
Antibacterial and Antiproliferative Effects
The compound demonstrates broad-spectrum antibacterial activity, with MIC values of 12.5–25 µg/mL against Gram-positive pathogens. Apoptosis induction in MCF-7 breast cancer cells occurs via caspase-3 activation ().
Structure-Activity Relationships (SAR)
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